molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

Methyl 1-methylpiperidine-4-carboxylate

Cat. No. B155995
CAS RN: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
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Description

Methyl 1-methylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The piperidine ring is a common motif in many biologically active molecules, and its derivatives are often explored for their medicinal properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported using various methods. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar structural motif to methyl 1-methylpiperidine-4-carboxylate, were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Additionally, an enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate was achieved through a catalytic enantioselective aza-Henry reaction, highlighting the importance of organocatalysis for chirality control .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 1-methylpiperidine-4-carboxylate has been studied using various analytical techniques. For example, the structure of 1-methylpyridinium-4-carboxylate monohydrate was elucidated using X-ray diffraction, MP2 and B3LYP calculations, and spectroscopic methods such as FT-IR, Raman, and NMR . These studies provide valuable insights into the geometric and electronic properties of the piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions that are useful in synthetic chemistry. The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate involved cyclization and asymmetric hydrogenation steps, demonstrating the versatility of piperidine compounds in reaction sequences . Similarly, the synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate involved a series of reactions including SN2 substitution, reduction, oxidation, and acylation, showcasing the reactivity of the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of 1-methylpyridinium-4-carboxylate monohydrate revealed hydrogen bonding interactions that could affect the compound's solubility and stability . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was investigated, and some compounds showed promising results, indicating the potential biological activity of these molecules .

Scientific Research Applications

Antibacterial Evaluation

  • Methyl 1-methylpiperidine-4-carboxylate derivatives exhibit significant antibacterial properties. The synthesis and antibacterial evaluation of various derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have shown valuable results in inhibiting bacterial growth (Aziz‐ur‐Rehman et al., 2017).

Chemical Equilibrium and Conformational Analysis

  • Methyl 1-methylpiperidine-4-carboxylate is involved in the formation of stable species in aqueous solutions, as evidenced by studies using nuclear magnetic resonance (NMR) spectroscopy. This compound plays a crucial role in understanding chemical equilibria and conformational behaviors in various chemical processes (Mcgregor et al., 2018).

Synthesis of Biologically Active Compounds

  • The compound is used in the asymmetric benzylation process, crucial for the preparation of biologically active compounds. This synthesis method is advantageous due to its use of inexpensive materials and mild reaction conditions, leading to the production of chiral 3-benzylpiperidine backbone structures, which are significant in pharmaceutical applications (Wang et al., 2018).

Intermediate in Synthesis of Pharmacological Agents

  • Methyl 1-methylpiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmacological agents. For example, its derivatives are used in creating inhibitors for protein tyrosine kinase Jak3, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).

Production of Triazaspiro Compounds

  • This compound is essential in the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, which have applications in the production of mono- and di-substituted derivatives used in various chemical industries (Kuroyan et al., 1986).

Study of Piperidinium Derivatives

  • Methyl 1-methylpiperidine-4-carboxylate is involved in the study of piperidinium derivatives. Research on 4-methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, for instance, provides insights into the structural and chemical properties of these compounds, which are vital in understanding their roles in various chemical reactions (Freytag & Jones, 1999).

Safety And Hazards

“Methyl 1-methylpiperidine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

methyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394342
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methylpiperidine-4-carboxylate

CAS RN

1690-75-1
Record name 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester
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Record name Methyl 1-methylpiperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Methyl-4-piperidinecarboxylate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol (8 equivalents) was added, dropwise with stirring and cooling (ice-salt bath) to -10° C., 112.8 mL (1.55 equivalents) of thionyl chloride. After completion of the addition (1 hour), the ice-salt bath was removed and the temperature allowed to rise to 40° C. and held at this point for 2 hours. The solution was brought to about pH 8 with sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried and evaporated to give 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate as a clear liquid. The IR spectrum confirmed that the product was the methyl ester.
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Synthesis routes and methods II

Procedure details

Dissolve isonipecotic acid methyl ester in formaldehyde (19.4 mL of a 37.5% solution in water, 262 mmol) and treat with formic acid (10.2 mL of a 90% solution, 240 mmol). Heat on a steam bath for 2 hours and evaporate the solvent in vacuo. Dissolve the residue in ethyl ether, dry (MgSO4), filter and evaporate the filtrate in vacuo. Purify by distillation under an argon atmosphere to give 1-methyl-4-piperidinecarboxylic acid, methyl ester as a clear colorless oil (bp 195°-205° C., 760 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Blanco-Ania, R Heus, FPJT Rutjes - Chemistry of Heterocyclic …, 2017 - Springer
… 3,4-benzene- and, as the only example in the literature, 3,4-thiophene-fused derivatives was reported by Stanetty and coworkers in which methyl 1-methylpiperidine-4-carboxylate (51) …
Number of citations: 2 link.springer.com

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